molecular formula C21H20N4O3S B2609431 (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251627-71-0

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2609431
CAS RN: 1251627-71-0
M. Wt: 408.48
InChI Key: XJGGCOIZLZPSOT-UHFFFAOYSA-N
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Description

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Analysis

The compound has been studied for its synthesis and chemical properties. For example, Halim and Ibrahim (2017) conducted Density Functional Theory (DFT) calculations and other analyses on a derivative of heteroannulated chromone, which is structurally similar to the compound . Their study provides insights into the electronic structure and nonlinear optical properties of such compounds (Halim & Ibrahim, 2017).

Biological Activity

Various studies have investigated the biological activities of compounds structurally related to (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone. For instance, the synthesis and cytotoxic activity of acronycine analogues, which share structural similarities, were explored by Bongui et al. (2005). Their research indicates potential cytotoxic activities against certain cell lines, suggesting possible applications in cancer research (Bongui et al., 2005).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized and studied the antioxidant properties of a compound with phenolic rings, similar in function to the compound . Their research demonstrates effective antioxidant power, highlighting potential applications in the development of new antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Molecular Structure and Pharmacophoric Features

Research by Xie et al. (1999) on the AAI prototype WIN-55212-2, which has similarities in molecular structure, provides insights into the pharmacophoric features essential for activity. This kind of research can inform the development of drugs with specific targeting capabilities (Xie, Han, Chen, Eissenstat, & Makriyannis, 1999).

Anticancer Potential

Chakravarti et al. (2014) designed thioaryl naphthylmethanone oxime ether analogs, similar to the compound , and identified potent cytotoxicity toward various cancer cells. Their study suggests the potential of such compounds in cancer treatment (Chakravarti et al., 2014).

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-2-4-15-19(24-14-3-5-17-18(10-14)28-12-27-17)16(11-22-20(15)23-13)21(26)25-6-8-29-9-7-25/h2-5,10-11H,6-9,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGGCOIZLZPSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCO4)C(=O)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

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